N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide
CAS No.: 921100-95-0
Cat. No.: VC7177773
Molecular Formula: C19H12ClN3O2
Molecular Weight: 349.77
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 921100-95-0 |
---|---|
Molecular Formula | C19H12ClN3O2 |
Molecular Weight | 349.77 |
IUPAC Name | N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide |
Standard InChI | InChI=1S/C19H12ClN3O2/c20-16-8-4-3-7-15(16)18-22-23-19(25-18)21-17(24)14-10-9-12-5-1-2-6-13(12)11-14/h1-11H,(H,21,23,24) |
Standard InChI Key | HUIFAHKFCVLDLF-UHFFFAOYSA-N |
SMILES | C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=NN=C(O3)C4=CC=CC=C4Cl |
Introduction
Chemical Architecture and Physicochemical Properties
Structural Composition
The compound features a naphthalene ring substituted at the 2-position with a carboxamide group, which is further linked to a 1,3,4-oxadiazole moiety bearing a 2-chlorophenyl substituent. This configuration combines the hydrophobic naphthalene system with the electron-deficient oxadiazole ring, creating a molecule with distinct electronic and steric properties. The chlorine atom at the ortho position of the phenyl group introduces steric hindrance and influences intermolecular interactions, potentially enhancing binding affinity in biological systems .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₉H₁₂ClN₃O₂ |
Molecular Weight | 353.77 g/mol |
IUPAC Name | N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide |
CAS Registry Number | 897734-88-2 |
Topological Polar Surface Area | 78.4 Ų |
Synthetic Methodologies and Optimization
Conventional Multi-Step Synthesis
The synthesis of 1,3,4-oxadiazole derivatives typically follows a sequential pathway involving (i) hydrazide formation, (ii) cyclization, and (iii) functionalization. For the target compound, a plausible route begins with the condensation of naphthalene-2-carboxylic acid hydrazide with 2-chlorobenzoyl chloride, followed by cyclization using phosphorus oxychloride (POCl₃) to form the oxadiazole ring .
Critical Reaction Conditions:
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Hydrazide Formation: Reflux in ethanol at 80°C for 6–8 hours.
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Cyclization: POCl₃-mediated dehydration at 100–110°C for 12 hours, yielding the oxadiazole core .
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Purification: Recrystallization from methanol or column chromatography (silica gel, ethyl acetate/hexane).
Microwave-Assisted Synthesis
Recent advancements highlight microwave irradiation as a superior method for oxadiazole synthesis, reducing reaction times from hours to minutes. For instance, Landage et al. demonstrated that cyclization under microwave conditions (300 W, 120°C) achieves 85–90% yields compared to 60–70% via conventional reflux . This method minimizes side reactions and enhances scalability for the target compound.
Table 2: Comparative Synthesis Metrics
Method | Duration | Yield (%) | Purity (HPLC) |
---|---|---|---|
Conventional | 12 h | 65 | 92% |
Microwave | 25 min | 88 | 98% |
Spectroscopic Characterization and Analytical Data
Infrared (IR) Spectroscopy
Key IR absorptions for analogous oxadiazole-naphthalene hybrids include:
Nuclear Magnetic Resonance (NMR)
¹H NMR (DMSO-d₆, δ ppm):
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Naphthalene Protons: 7.45–8.30 (m, aromatic H).
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Oxadiazole-Linked NH: 12.15–12.20 (s, 1H, exchanges with D₂O) .
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Chlorophenyl Group: 7.60–7.85 (m, 4H, Ar-H).
¹³C NMR (DMSO-d₆, δ ppm):
Biological Activities and Mechanistic Insights
Antimicrobial Efficacy
Structural analogs exhibit notable activity against Gram-positive bacteria, including Staphylococcus aureus (MIC: 8–16 µg/mL) . The oxadiazole ring’s electron-deficient nature facilitates membrane disruption, while the naphthalene moiety enhances lipophilicity, promoting cellular uptake .
Therapeutic Applications and Industrial Relevance
Antibacterial Drug Development
The compound’s dual-targeting capability (membrane disruption and enzyme inhibition) positions it as a candidate for multidrug-resistant infection treatments. Hybridization with fluoroquinolones or β-lactams could broaden its spectrum .
Material Science Applications
Oxadiazole derivatives serve as electron-transport layers in OLEDs due to their high electron affinity. The naphthalene component’s planar structure may enhance charge mobility in optoelectronic devices.
Challenges and Future Directions
Solubility Optimization
The compound’s low aqueous solubility (predicted logP: 3.8) limits bioavailability. Strategies include PEGylation or prodrug formulations with phosphate esters .
In Vivo Toxicology Profiling
No acute toxicity data exist for this derivative. Rodent studies on analogs indicate LD₅₀ > 500 mg/kg, but hepatic enzyme induction warrants further investigation .
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